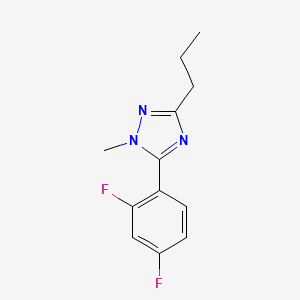
5-(2,4-Difluorophenyl)-1-methyl-3-propyl-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-Difluorophenyl)-1-methyl-3-propyl-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of the 2,4-difluorophenyl group and the propyl group in the structure of this compound imparts unique chemical and physical properties, making it of interest in various scientific fields.
Métodos De Preparación
The synthesis of 5-(2,4-Difluorophenyl)-1-methyl-3-propyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-difluorobenzyl chloride with 1-methyl-3-propyl-1H-1,2,4-triazole-5-thiol in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Análisis De Reacciones Químicas
5-(2,4-Difluorophenyl)-1-methyl-3-propyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
5-(2,4-Difluorophenyl)-1-methyl-3-propyl-1H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of agrochemicals and other industrial applications.
Mecanismo De Acción
The mechanism of action of 5-(2,4-Difluorophenyl)-1-methyl-3-propyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the difluorophenyl group enhances its binding affinity and specificity towards certain targets, making it effective in exerting its biological effects .
Comparación Con Compuestos Similares
Similar compounds to 5-(2,4-Difluorophenyl)-1-methyl-3-propyl-1H-1,2,4-triazole include:
5-(2,4-Difluorophenyl)-1-methyl-1H-1,2,4-triazole: Lacks the propyl group, which may affect its chemical properties and biological activity.
5-(2,4-Difluorophenyl)-3-propyl-1H-1,2,4-triazole: Lacks the methyl group, which can influence its reactivity and interactions.
5-(2,4-Difluorophenyl)-1-methyl-3-ethyl-1H-1,2,4-triazole: The ethyl group instead of the propyl group can result in different steric and electronic effects.
Propiedades
Número CAS |
915303-68-3 |
|---|---|
Fórmula molecular |
C12H13F2N3 |
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
5-(2,4-difluorophenyl)-1-methyl-3-propyl-1,2,4-triazole |
InChI |
InChI=1S/C12H13F2N3/c1-3-4-11-15-12(17(2)16-11)9-6-5-8(13)7-10(9)14/h5-7H,3-4H2,1-2H3 |
Clave InChI |
SSMRXBWSPCPHNX-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NN(C(=N1)C2=C(C=C(C=C2)F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Furan, 2-[2-[4-(1-methylethyl)phenyl]cyclopropyl]-](/img/structure/B12899737.png)

![3-Methyl-7-(4-methylanilino)benzo[g]quinoline-5,10-dione](/img/structure/B12899744.png)
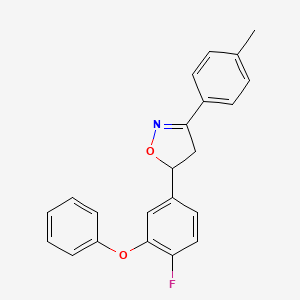
![6-[5-Butanoyl-6-(morpholin-4-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12899748.png)
![2-Phenyl-6-[(E)-(2-phenylpropylidene)amino]quinolin-4(1H)-one](/img/structure/B12899753.png)
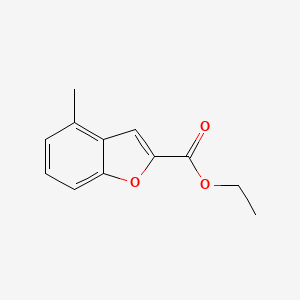
![Ethyl 4-[(2,4-diaminopyrimidin-5-yl)methylideneamino]benzoate](/img/structure/B12899771.png)
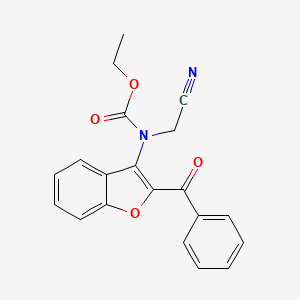
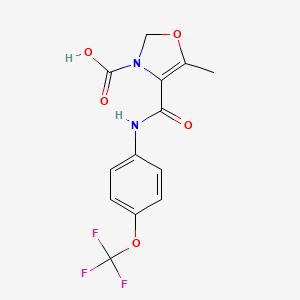
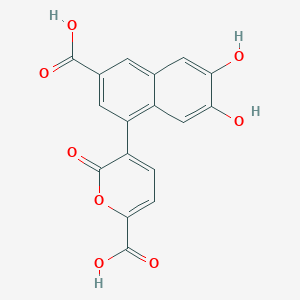
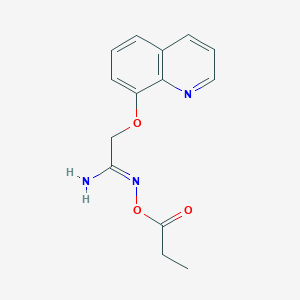
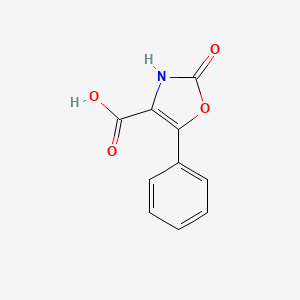
![9-[3-(4,5-Dihydro-1,3-oxazol-2-YL)propyl]-9H-carbazole](/img/structure/B12899810.png)
